N-[5-amino-3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thiophen-2-yl]benzamide
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Overview
Description
N-[5-amino-3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thiophen-2-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyano group, a pyrazole ring, a thiophene ring, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-amino-3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thiophen-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide.
Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-amino-3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thiophen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[5-amino-3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thiophen-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-[5-amino-3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thiophen-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[5-amino-3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thiophen-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a pyrazole and thiophene ring in the same molecule is relatively rare and contributes to its distinct properties.
Properties
Molecular Formula |
C18H17N5OS |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[5-amino-3-cyano-4-(1-ethyl-3-methylpyrazol-4-yl)thiophen-2-yl]benzamide |
InChI |
InChI=1S/C18H17N5OS/c1-3-23-10-14(11(2)22-23)15-13(9-19)18(25-16(15)20)21-17(24)12-7-5-4-6-8-12/h4-8,10H,3,20H2,1-2H3,(H,21,24) |
InChI Key |
RWGVPKWCNFEIST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=C(SC(=C2C#N)NC(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
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